![molecular formula C30H37N3O B14214386 N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea CAS No. 821008-07-5](/img/structure/B14214386.png)
N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential pharmacological applications, particularly as a ligand for the human CCR5 chemokine receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea typically involves the reaction of piperidine derivatives with benzyl and ethyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a selective ligand for the CCR5 chemokine receptor, which is involved in immune response regulation.
Industry: It may be used in the synthesis of other piperidine derivatives with industrial applications.
Mécanisme D'action
The mechanism of action of N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea involves its interaction with the CCR5 chemokine receptor. This receptor is a G protein-coupled receptor that plays a role in the immune system by mediating the effects of chemokines. The compound acts as a ligand, binding to the receptor and modulating its activity, which can influence immune responses and potentially provide therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N’-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea is unique due to its specific structure, which includes both benzyl and ethyl groups attached to the urea moiety. This structural feature may contribute to its selectivity and potency as a ligand for the CCR5 receptor, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
821008-07-5 |
|---|---|
Formule moléculaire |
C30H37N3O |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
3-benzyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethylurea |
InChI |
InChI=1S/C30H37N3O/c1-2-33(30(34)31-24-25-12-6-3-7-13-25)28-18-21-32(22-19-28)23-20-29(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,28-29H,2,18-24H2,1H3,(H,31,34) |
Clé InChI |
SIVKXCGNYRNTBX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


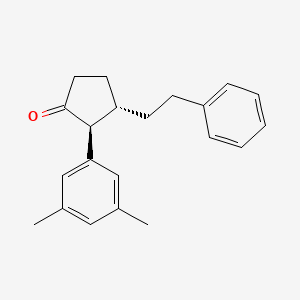
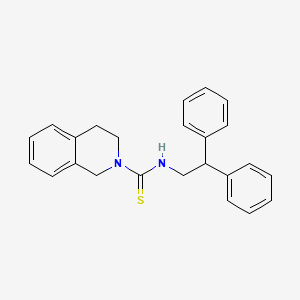
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)

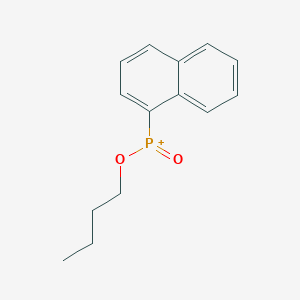

![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
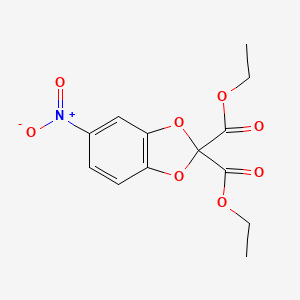

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
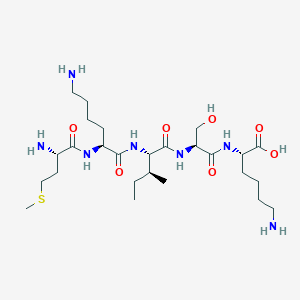
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
